REACTION_CXSMILES
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[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C:8]([O:12][C:13](=[O:16])[NH:14][NH2:15])([CH3:11])([CH3:10])[CH3:9]>>[C:8]([O:12][C:13]([NH:14][N:15]=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)=[O:16])([CH3:11])([CH3:10])[CH3:9]
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Name
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|
Quantity
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923 μL
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Type
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reactant
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Smiles
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O1CCC(CC1)=O
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Name
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|
Quantity
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1.32 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NN)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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B-22a was prepared analogously to B-19a
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Name
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|
Type
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|
Smiles
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C(C)(C)(C)OC(=O)NN=C1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |